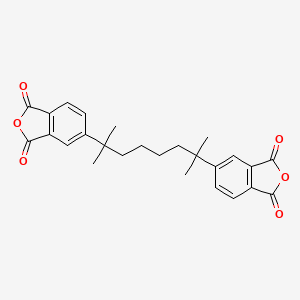
1,3-Isobenzofurandione, 5,5'-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis-: is a complex organic compound with a unique structure that includes two isobenzofurandione units connected by a hexanediyl bridge. This compound is known for its stability and reactivity, making it a valuable substance in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- typically involves the reaction of phthalic anhydride with a suitable hexanediyl precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-: A related compound with a similar core structure but different substituents.
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-: Another similar compound with a methyl group attached to the core structure.
1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-: A chlorinated derivative with distinct chemical properties.
Uniqueness
1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- is unique due to its specific hexanediyl bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
63317-78-2 |
|---|---|
Fórmula molecular |
C26H26O6 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
5-[7-(1,3-dioxo-2-benzofuran-5-yl)-2,7-dimethyloctan-2-yl]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C26H26O6/c1-25(2,15-7-9-17-19(13-15)23(29)31-21(17)27)11-5-6-12-26(3,4)16-8-10-18-20(14-16)24(30)32-22(18)28/h7-10,13-14H,5-6,11-12H2,1-4H3 |
Clave InChI |
MSXVZKRMNCGMER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCC(C)(C)C1=CC2=C(C=C1)C(=O)OC2=O)C3=CC4=C(C=C3)C(=O)OC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















